molecular formula C14H9BrN2O2S B10912350 (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B10912350
M. Wt: 349.20 g/mol
InChI Key: LWYXKRQIIURUNO-WQLSENKSSA-N
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Description

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a furyl group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-bromobenzaldehyde with 2-furylmethylamine in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H9BrN2O2S

Molecular Weight

349.20 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H9BrN2O2S/c15-9-3-5-10(6-4-9)16-14-17-13(18)12(20-14)8-11-2-1-7-19-11/h1-8H,(H,16,17,18)/b12-8-

InChI Key

LWYXKRQIIURUNO-WQLSENKSSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Origin of Product

United States

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